1-(5-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride
Description
1-(5-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride is a fluorinated arylhydrazine derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position and a fluorine atom at the 5-position of the phenyl ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as pyrazolines and indoles, which are often explored for pharmaceutical applications . Its structural features—fluorine and trifluoromethyl substituents—enhance metabolic stability and influence electronic properties, making it valuable in drug discovery .
Properties
Molecular Formula |
C7H7ClF4N2 |
|---|---|
Molecular Weight |
230.59 g/mol |
IUPAC Name |
[5-fluoro-2-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H6F4N2.ClH/c8-4-1-2-5(7(9,10)11)6(3-4)13-12;/h1-3,13H,12H2;1H |
InChI Key |
BIWKMTROWGQOLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)NN)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Reaction of Halogenated Aromatic Compounds with Hydrazine
A common and effective route to prepare substituted phenylhydrazines, including 1-(5-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride, involves the nucleophilic aromatic substitution of halogenated aromatic precursors with hydrazine or hydrazine hydrate.
- Starting Material : The key precursor is a halogenated aromatic compound such as 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene.
- Reagents : Hydrazine hydrate is typically used in equimolar or slight excess amounts (1 to 6 moles hydrazine per mole of halogenated aromatic compound, preferably 1 to 3 moles).
- Reaction Conditions : The reaction is often carried out in the presence of an organic solvent such as tetrahydrofuran or toluene, at moderate temperatures ranging from 0 to 60 °C, preferably 20 to 40 °C.
- Outcome : The hydrazine displaces the halogen substituent, forming the phenylhydrazine derivative. The hydrazine salts formed, such as hydrazine hydrochloride, can be isolated directly.
This method is favored due to its relatively mild conditions and good selectivity, as described in the European patent EP-A 0 224 831 and related literature.
Continuous Flow Synthesis via Diazotization and Reduction
An alternative and industrially scalable method involves a three-step process starting from phenylamine derivatives:
- Diazotization : The aromatic amine is converted to the corresponding diazonium salt using diazotization reagents.
- Reduction : The diazonium salt is then reduced using reductants such as tin(II) chloride (SnCl₂) or sodium sulfite (Na₂SO₃).
- Acidic Hydrolysis and Salification : The reduced intermediate is hydrolyzed and treated with acids like hydrochloric acid to form the hydrazine hydrochloride salt.
Comparative Data Table of Preparation Methods
Full Research Findings and Notes
- Hydrazine hydrate is generally used in slight excess to ensure complete substitution of the halogen.
- Organic solvents are chosen for their inertness and polarity; cyclic ethers and aromatic hydrocarbons are preferred due to their ability to dissolve both reactants and facilitate reaction kinetics.
- The reaction temperature is critical to balance reaction rate and selectivity; lower temperatures reduce side reactions.
- The formation of hydrazine salts (e.g., hydrochloride) stabilizes the hydrazine derivative, facilitating isolation and storage.
- The use of mixtures of isomeric halogenated precursors can enhance selectivity and simplify purification, a notable advantage in industrial settings.
- Continuous flow methods offer improved safety and scalability, especially for diazotization and reduction steps, which can be hazardous in batch processes.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include azides, amines, and substituted hydrazines, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-(5-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related arylhydrazine hydrochlorides, focusing on substituent positions, synthetic routes, physicochemical properties, and applications.
Substituent Position and Electronic Effects
Key Observations :
- Substituent Position : The target compound’s 5-F/2-CF₃ substitution pattern distinguishes it from analogs with 4-F/2-CF₃ (similarity 0.87) or 2-CF₃ alone (similarity 0.90). Meta-substituted CF₃ (3-CF₃) reduces similarity (0.78) due to steric and electronic differences .
- Electron-Withdrawing Effects: The ortho-CF₃ group increases electrophilicity of the phenyl ring, facilitating nucleophilic substitution reactions. The 5-F atom further enhances this effect, improving reactivity in cyclocondensation reactions compared to non-fluorinated analogs .
Comparison with Other Compounds
- (2-Fluorophenyl)hydrazine HCl : Synthesized via diazotization of 2-fluoroaniline, yielding >70% due to simpler substituents .
- 1-[4-(Trifluoromethyl)phenyl]hydrazine HCl : Requires regioselective CF₃ introduction, often lowering yields (~50%) due to steric challenges .
Physicochemical Properties
Impact of Fluorine: The 5-F substituent in the target compound increases polarity compared to non-fluorinated analogs, enhancing solubility in ethanol but reducing stability in aqueous media .
Biological Activity
1-(5-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. Understanding its biological activity can provide insights into its applications in medicinal chemistry and its safety profile.
- Molecular Formula : C₇H₇ClF₄N₂
- Molecular Weight : 230.59 g/mol
- CAS Number : 1092958-56-9
The biological activity of this compound is closely related to its structural features, particularly the presence of the trifluoromethyl group. This moiety significantly influences the compound's interaction with biological targets, enhancing its potency and selectivity. Trifluoromethyl-containing compounds have been shown to exhibit improved pharmacological properties, including increased lipophilicity and metabolic stability .
Antitumor Activity
Research indicates that hydrazine derivatives can exhibit antitumor effects. For instance, studies on similar compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis through caspase activation and disruption of cell cycle progression .
Hemolytic Effects
Hydrazine compounds, including phenylhydrazine derivatives, are known to cause hemolytic anemia due to their oxidative properties. This effect arises from the formation of reactive oxygen species (ROS) leading to erythrocyte lysis . Studies have shown that exposure to these compounds can increase reticulocyte counts and induce methemoglobinemia, which is reversible at lower exposure levels .
Case Studies
- Carcinogenic Potential : A long-term study involving mice exposed to phenylhydrazine showed an increase in malignant tumors, suggesting a potential carcinogenic effect associated with hydrazine derivatives. The study highlighted the importance of dosage and duration of exposure in evaluating carcinogenic risks .
- Anticancer Efficacy : In vitro studies demonstrated that similar hydrazine derivatives exhibited significant inhibitory effects on breast cancer cell lines (e.g., MDA-MB-231), suggesting a promising role in cancer therapy .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
